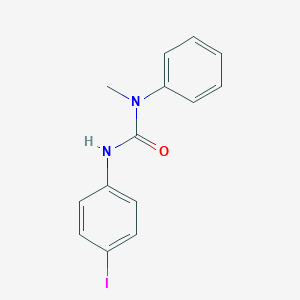
Urea, N/'-(4-iodophenyl)-N-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- is a compound belonging to the class of organic compounds known as N-phenylureas. These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group. The presence of the iodine atom in the para position of the phenyl ring makes this compound particularly interesting for various applications in scientific research and industry .
Méthodes De Préparation
The synthesis of Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- typically involves the reaction of 4-iodoaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes
Mécanisme D'action
The mechanism of action of Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets. For example, it has been shown to disrupt microtubule formation, which is crucial for cell division. This disruption can lead to the inhibition of cancer cell growth. The compound’s ability to interact with specific enzymes and proteins also contributes to its biological activities .
Comparaison Avec Des Composés Similaires
Similar compounds to Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- include:
N-cyclohexyl-N’-(4-iodophenyl)urea: This compound also contains an iodophenyl group but differs in the substitution on the nitrogen atom.
N-(4-iodophenyl)-N’-(2-chloroethyl)urea: Known for its antitumor activity, this compound has a chloroethyl group instead of a methyl group.
The uniqueness of Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
112449-24-8 |
|---|---|
Formule moléculaire |
C14H13IN2O |
Poids moléculaire |
352.17 g/mol |
Nom IUPAC |
3-(4-iodophenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H13IN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) |
Clé InChI |
LWMPMRNCBQOJMH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















